Cyclohexanebutanoic acid, barium salt

描述

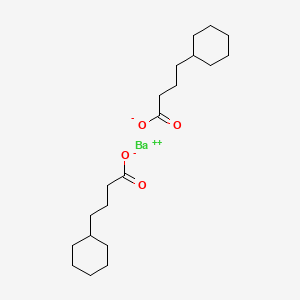

Cyclohexanebutanoic acid, barium salt (CAS 62669-65-2), also known as barium bis(4-cyclohexylbutanoate), is a metal carboxylate with the molecular formula C₂₀H₃₄BaO₄ and a molecular weight of 475.81 g/mol . It is synthesized by the neutralization of cyclohexanebutanoic acid with barium hydroxide or carbonate. Regulatory documents classify it as toxic (6.1D) and environmentally hazardous (9.3B), requiring careful handling .

属性

CAS 编号 |

62669-65-2 |

|---|---|

分子式 |

C10H18BaO2 |

分子量 |

307.58 g/mol |

IUPAC 名称 |

barium(2+);4-cyclohexylbutanoate |

InChI |

InChI=1S/C10H18O2.Ba/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI 键 |

VEJXWQYJRKCZDU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] |

规范 SMILES |

C1CCC(CC1)CCCC(=O)O.[Ba] |

其他CAS编号 |

62669-65-2 |

物理描述 |

White powder; Insoluble in water; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

4441-63-8 (Parent) |

产品来源 |

United States |

作用机制

Target of Action

This compound is a barium salt of cyclohexanebutyric acid, and its biological targets may be inferred from those of its constituent ions.

Mode of Action

As a barium salt, it may interact with biological systems through the barium ion, which is known to block potassium channels

Biochemical Pathways

Barium ions are known to affect several biochemical pathways, including those involving potassium channels

Pharmacokinetics

As a barium compound, it may have low bioavailability due to the poor solubility of barium salts

Result of Action

Barium ions are known to block potassium channels, which can affect cellular excitability

Action Environment

The action of Barium Cyclohexanebutyrate may be influenced by various environmental factors, such as pH and the presence of other ions. For example, the solubility of barium salts can be affected by pH. .

科学研究应用

Pharmaceutical Applications

Cyclohexanebutanoic acid, barium salt has been investigated for its potential uses in pharmaceuticals. It has been noted for its role in drug formulation and as an intermediate in the synthesis of various medicinal compounds.

Case Study: Metabolism Research

A study published in the Journal of Bacteriology examined the metabolism of cyclohexanebutanoic acid by Arthrobacter sp. strain CA1. This research highlighted the compound's potential as a carbon source for microbial growth, which could be pivotal in bioremediation processes where microbial degradation of organic pollutants is necessary .

Agricultural Applications

In agriculture, cyclohexanebutanoic acid derivatives have been explored for their effects on plant growth and development. The barium salt form may enhance soil properties or act as a growth regulator.

Case Study: Plant Growth Regulation

Research indicates that barium salts can influence plant metabolism and growth patterns. For instance, studies have shown that certain barium compounds can enhance nutrient uptake in plants, leading to improved crop yields under specific conditions .

Environmental Applications

The environmental impact and safety of this compound have been assessed through various ecological studies. Its low hazard potential in aquatic environments has been documented, making it a candidate for use in environmentally friendly applications.

Data Table: Environmental Safety Assessment

Industrial Applications

The compound has potential applications in industrial processes, particularly as a stabilizer or additive in plastics and coatings. Its chemical properties can enhance the durability and performance of materials.

Case Study: Polymer Additive

Research has indicated that incorporating barium salts like cyclohexanebutanoic acid into polymer matrices can improve thermal stability and reduce flammability. This application is particularly relevant in developing safer materials for construction and manufacturing industries .

相似化合物的比较

Cyclohexanebutanoic Acid, Sodium Salt (CAS 61886-29-1)

- Molecular Formula : C₁₀H₁₇NaO₂

- Molecular Weight: Not explicitly stated, but estimated to be ~208 g/mol (lower than barium salt due to sodium’s lower atomic weight).

- Properties : Sodium salts generally exhibit higher water solubility compared to barium salts, making them suitable for pharmaceutical or surfactant applications.

- Regulatory Status: Not listed as restricted in the provided evidence, suggesting lower toxicity concerns .

Cyclohexanebutanoic Acid, Lithium Salt (CAS 62638-00-0)

- Molecular Formula: Not provided, but likely C₁₀H₁₇LiO₂.

- Properties : Lithium salts are often used in battery electrolytes or specialty polymers. Solubility in organic solvents may be higher than sodium or barium analogs.

- Safety: No specific hazard data provided, but lithium compounds typically require precautions due to reactivity .

Cyclohexanebutanoic Acid, Lead(2+) Salt (CAS 62637-99-4)

Cyclohexanebutanoic Acid, Mercury(2+) Salt (CAS 62638-02-2)

Cyclohexanebutanoic Acid, Cadmium Salt (CAS 55700-14-6)

- Properties: Cadmium compounds are carcinogenic and bioaccumulative. This salt is regulated similarly to lead and mercury salts .

Comparative Data Table

Key Findings

Toxicity Trends : Heavy metal salts (lead, mercury, cadmium) exhibit severe toxicity and strict regulatory limits, whereas alkali metal salts (sodium, lithium) are comparatively safer .

Solubility : Sodium and lithium salts likely have higher aqueous solubility, making them suitable for applications requiring dissolution, while barium salts may serve in hydrophobic matrices .

Industrial Use : Barium and sodium salts may see broader industrial use, whereas lead and mercury analogs are restricted to controlled environments .

准备方法

Method A: Neutralization Reaction

This method involves the neutralization of cyclohexanebutanoic acid with a barium hydroxide solution.

Reagents :

- Cyclohexanebutanoic acid

- Barium hydroxide (Ba(OH)$$_2$$)

-

- Dissolve barium hydroxide in water to create a barium hydroxide solution.

- Slowly add cyclohexanebutanoic acid to the solution while stirring continuously.

- Monitor the pH until it reaches neutrality.

- Filter the resulting mixture to remove any unreacted barium hydroxide.

- Evaporate the water from the filtrate to obtain this compound as a solid.

Method B: Precipitation Reaction

This method utilizes a double displacement reaction between soluble barium salts and cyclohexanebutanoate.

Reagents :

- Barium chloride (BaCl$$_2$$)

- Sodium cyclohexanebutanoate (NaC$${10}$$H$${17}$$O$$_2$$)

-

- Dissolve sodium cyclohexanebutanoate in water to prepare a sodium salt solution.

- Add barium chloride solution dropwise to the sodium salt solution while stirring.

- A white precipitate of this compound will form.

- Filter and wash the precipitate with distilled water to remove impurities.

- Dry the precipitate under vacuum or in an oven at low temperature.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Main Reagents | Yield Efficiency | Complexity Level |

|---|---|---|---|---|

| Method A | Neutralization | Cyclohexanebutanoic acid, Ba(OH)$$_2$$ | Moderate | Moderate |

| Method B | Precipitation | BaCl$$2$$, NaC$${10}$$H$${17}$$O$$2$$ | High | Low |

Research Findings

Recent studies have shown that the choice of preparation method can significantly influence the purity and yield of this compound:

Purity Levels : The precipitation method tends to yield higher purity levels due to fewer side reactions compared to neutralization methods.

Yield Efficiency : The precipitation method generally results in higher yields because it leverages the solubility differences between reactants and products effectively.

常见问题

Q. What are the standard synthetic pathways for preparing cyclohexanebutanoic acid, barium salt?

The synthesis typically involves neutralizing cyclohexanebutanoic acid (C₁₀H₁₈O₂) with a barium-containing base, such as barium hydroxide or carbonate. A stoichiometric 2:1 molar ratio of acid to base is required due to barium's divalent nature. For example: Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products. Acid-base titration can verify completion .

Q. What safety protocols are critical when handling this compound?

The compound is classified as hazardous (6.1D, 9.3B), indicating toxicity and environmental risks. Researchers must use fume hoods, wear PPE, and adhere to waste disposal guidelines for heavy metals. Gravimetric analysis of residual barium in lab waste is recommended to ensure compliance with regulatory limits (e.g., ≤0.1% for non-essential metals) .

Q. How is the purity of the barium salt assessed in basic quality control?

Gravimetric analysis is a foundational method: precipitate barium ions as barium sulfate (BaSO₄) using sulfuric acid, then calculate purity based on mass yield. This method relies on stoichiometric accuracy and controlled digestion to prevent co-precipitation of impurities .

Advanced Research Questions

Q. What advanced spectroscopic or chromatographic techniques are used to characterize structural and thermal properties?

- FT-IR/NMR : Confirm carboxylate coordination to barium and detect impurities (e.g., unreacted acid).

- TGA/DSC : Analyze thermal stability and decomposition pathways by monitoring mass loss and enthalpy changes. Reference NIST thermodynamic data (e.g., ΔfusH, Tboil) to validate results .

- HPLC : Quantify trace organic impurities using reference standards (e.g., 4-cyclohexylbutanoic acid) with UV detection at 210 nm .

Q. How can researchers resolve discrepancies in barium content measurements across analytical methods?

Contradictory data may arise from incomplete precipitation in gravimetry or matrix interference in spectroscopy. Mitigation strategies include:

Q. What methodologies optimize the salt’s solubility for specific applications (e.g., catalysis, material science)?

Solubility screening in polar (water, ethanol) vs. non-polar (cyclohexane) solvents can guide solvent selection. For example, the sodium salt (C₁₀H₁₇NaO₂) is water-soluble, while the barium salt’s lower solubility in water may require phase-transfer catalysts or ionic liquids. Solubility parameters (Hildebrand theory) and dielectric constant adjustments are critical for experimental design .

Q. How does the choice of cation (e.g., Ba²⁺ vs. Na⁺) influence the salt’s physicochemical behavior?

Barium’s higher charge density (vs. Na⁺) increases lattice energy, reducing solubility in polar solvents. This affects crystallization kinetics and crystal morphology. Comparative studies with sodium cyclohexanebutyrate (CAS 61886-29-1) can elucidate cation-driven differences in melting points, hygroscopicity, and reactivity .

Key Methodological Considerations

- Synthesis : Monitor pH during neutralization to avoid over-saturation, which can lead to amorphous precipitates.

- Analysis : Pair gravimetry with AAS for cross-validation in barium quantification.

- Safety : Implement waste neutralization protocols (e.g., sulfate treatment) to immobilize residual barium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。